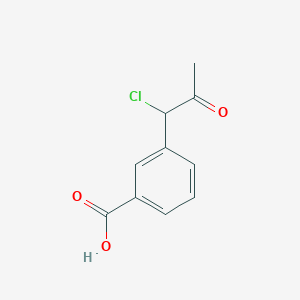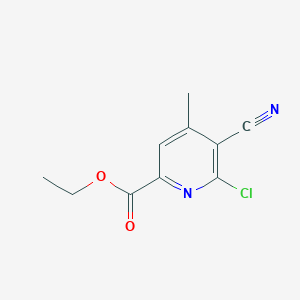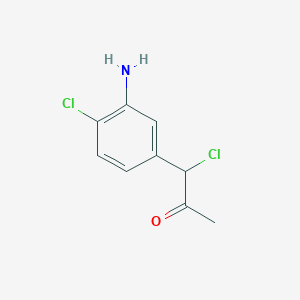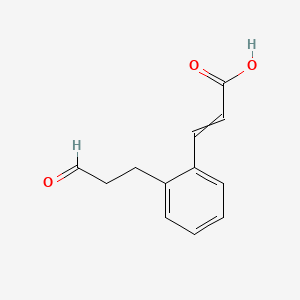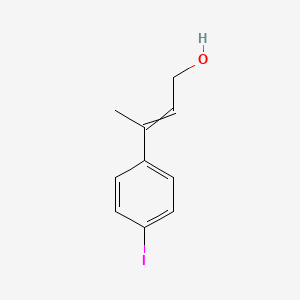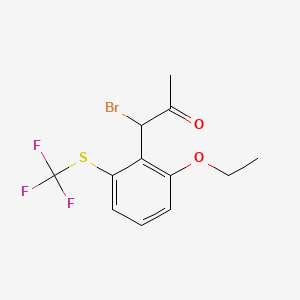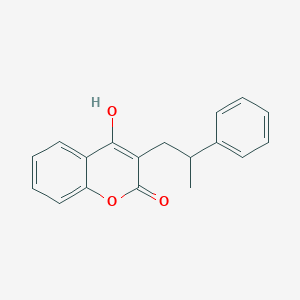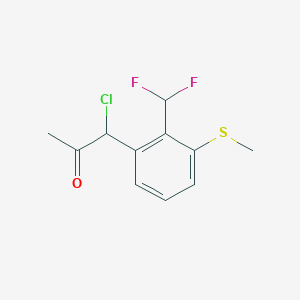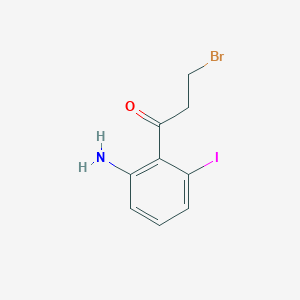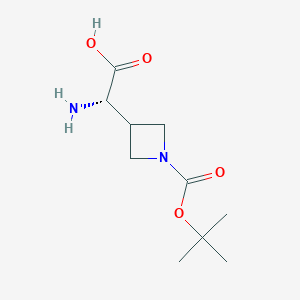
(2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid: is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in peptide synthesis and other organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the Boc group, leading to its removal and the formation of the free amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane complexes.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, free amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is used as an intermediate in the synthesis of complex molecules, particularly in the preparation of peptides and other nitrogen-containing compounds .
Biology: The compound’s structure allows it to be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism by which (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid exerts its effects is primarily through its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection under acidic conditions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparaison Avec Des Composés Similaires
(2S)-2-Amino-2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
(2S)-2-Amino-2-(1-tert-butoxycarbonylpiperidin-3-yl)acetic acid: Features a six-membered piperidine ring.
Uniqueness: The four-membered azetidine ring in (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid imparts unique steric and electronic properties, making it distinct from its five- and six-membered counterparts. These properties can influence the compound’s reactivity and its interactions with biological targets, providing opportunities for the development of novel pharmaceuticals and other applications .
Propriétés
Formule moléculaire |
C10H18N2O4 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t7-/m0/s1 |
Clé InChI |
LNQGTBRPYFXAFK-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


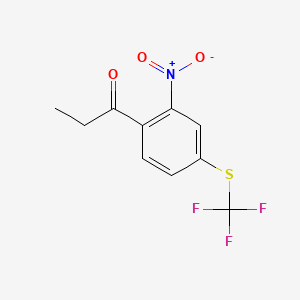

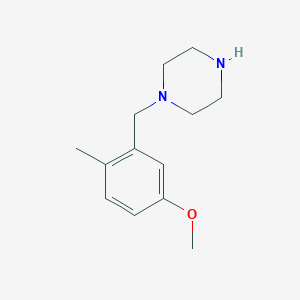

![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
